Stereochemistry-Controlled SHIP1 Binding
The (R)-enantiomer of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (PDB ligand WNJ) was identified as a binder to the SHIP1 phosphatase domain through a PanDDA fragment screen and was successfully co-crystallized with the protein at 1.45 Å resolution (PDB ID: 5RX3) [1]. The (S)-enantiomer or racemic mixture was not reported among the 91 fragment-bound structures in this screen, indicating stereoselective binding [2]. This provides direct structural evidence that the (R)-configured chiral center is a prerequisite for this specific protein-ligand interaction.
| Evidence Dimension | Stereochemistry-dependent protein binding (co-crystallization success) |
|---|---|
| Target Compound Data | (R)-enantiomer: co-crystal structure with SHIP1 at 1.45 Å (PDB 5RX3) |
| Comparator Or Baseline | (S)-enantiomer /Racemate: No co-crystal structure observed in the 91-fragment SHIP1 screen |
| Quantified Difference | Qualitative: yes/no binding in crystallography |
| Conditions | Human SHIP1 phosphatase and C2 domains; PanDDA X-ray crystallographic fragment screen against the Enamine DSI-poised library at Diamond Light Source beamline I04-1 |
Why This Matters
Procurement of the incorrect enantiomer is predicted to abolish SHIP1 binding, making stereochemical specification essential for any project targeting this phosphatase.
- [1] Protein Data Bank. RCSB PDB - 5RX3: Crystal Structure of the phosphatase and C2 domains of SHIP1 in complex with Z1262327505 (WNJ). 2020. DOI: 10.2210/pdb5rx3/pdb. View Source
- [2] Bradshaw WJ et al. Regulation of inositol 5-phosphatase activity by the C2 domain of SHIP1 and SHIP2. Structure. 2024;32(4):453-466. DOI: 10.1016/j.str.2024.01.005. View Source
